Isopilocarpine nitrate

Description

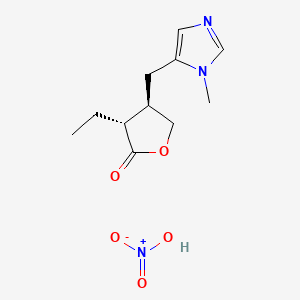

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXEPJJHQYOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-94-1 | |

| Record name | Isopilocarpine, nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopilocarpine Nitrate: Chemical Properties, Structure, and Analytical Characterization

Introduction

Isopilocarpine nitrate is a significant compound within pharmaceutical science, primarily recognized as the diastereomer and a principal degradation product of pilocarpine, a cholinergic agonist used extensively in the treatment of glaucoma and xerostomia.[1][2][3] The stereochemical difference between isopilocarpine and pilocarpine—a trans versus cis configuration at the lactone ring—results in significantly reduced pharmacological activity for the former.[4] Consequently, the accurate identification, quantification, and control of isopilocarpine nitrate levels are paramount in the manufacturing and formulation of pilocarpine-based drug products to ensure their safety, efficacy, and stability.

This technical guide provides a comprehensive overview of the core chemical properties, structural details, and modern analytical methodologies for the characterization of isopilocarpine nitrate. It is designed to serve as a vital resource for researchers, analytical scientists, and drug development professionals engaged in the study of pilocarpine and its related substances.

Chemical Identity and Physicochemical Properties

Isopilocarpine nitrate is the nitrate salt of isopilocarpine. Its fundamental identifiers and properties are critical for its handling, analysis, and characterization in a laboratory setting.

Table 1: Core Chemical and Physical Properties of Isopilocarpine Nitrate

| Property | Value | Source(s) |

| IUPAC Name | (3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | [5] |

| Synonyms | beta-Pilocarpine nitrate | [1][2] |

| CAS Number | 5984-94-1 | [1][5][6] |

| Molecular Formula | C₁₁H₁₇N₃O₅ | [1][5][6] |

| Molecular Weight | 271.27 g/mol | [1][5][7] |

| Appearance | Prisms from water, scales from alcohol | [7] |

| Melting Point | 157-159 °C | [1][7] |

| Solubility | Soluble in 8.4 parts water; Soluble in 350 parts absolute alcohol | [7] |

Chemical Structure and Stereochemistry

The defining feature of isopilocarpine is its stereochemistry. It is an epimer of pilocarpine, differing in the spatial arrangement of the ethyl group relative to the imidazolemethyl group at the chiral centers of the γ-lactone ring.

Structural Elucidation

Isopilocarpine possesses a trans configuration, where the C3-ethyl group and the C4-imidazolemethyl group are on opposite sides of the lactone ring plane.[4] This is in contrast to the pharmacologically active pilocarpine, which has a cis configuration.[4] This seemingly minor structural variance leads to a significant alteration in the molecule's three-dimensional shape, thereby affecting its ability to bind effectively to muscarinic receptors.

The IUPAC name, (3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one, precisely defines this absolute stereochemistry.[5]

Caption: Degradation pathways of Pilocarpine.

Analytical Methodologies

The robust analysis of isopilocarpine nitrate requires techniques that can differentiate and quantify it in the presence of its parent compound and other degradation products.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural confirmation of isopilocarpine nitrate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of isopilocarpine. [8]Two-dimensional techniques like COSY, HSQC, and HMBC can confirm the connectivity and stereochemistry by establishing proton-proton and proton-carbon correlations. [8]The presence of the nitrate ion can also be confirmed using ¹⁴N NMR spectroscopy. [9]* Mass Spectrometry (MS): MS provides accurate molecular weight information and fragmentation patterns that help confirm the identity of the molecule. [5]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as the lactone carbonyl and the imidazole ring.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of isopilocarpine from pilocarpine and other related substances in pharmaceutical preparations. [10][11][12][13]The specificity and sensitivity of modern HPLC methods allow for precise determination even at low impurity levels. [12]

Caption: General workflow for HPLC analysis.

Protocol: Quantification of Isopilocarpine Nitrate by HPLC-UV

This protocol describes a validated method for the simultaneous determination of pilocarpine and isopilocarpine, adaptable for quality control and stability studies.

1. Instrumentation and Conditions:

-

System: High-Performance Liquid Chromatograph with a UV or Diode-Array Detector (DAD). [10]* Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [10] * Rationale: The C18 stationary phase provides excellent hydrophobic interaction, enabling the separation of the slightly different polarities of the pilocarpine and isopilocarpine isomers.

-

Mobile Phase: A mixture of an aqueous phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio and pH must be optimized to achieve baseline separation. [10] * Rationale: The buffered aqueous phase controls the ionization of the analytes, while the organic modifier adjusts the retention time. Fine-tuning the pH is critical for resolving the two epimers.

-

Flow Rate: 1.0 mL/min. [10]* Detection Wavelength: 215 nm. [10] * Rationale: This wavelength provides good absorbance for the imidazole ring common to both pilocarpine and isopilocarpine.

-

Column Temperature: 25°C (controlled). [10]* Injection Volume: 20 µL. [10] 2. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh approximately 10 mg of Isopilocarpine Nitrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 5.0 - 80.0 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. [10]* Sample Preparation: Prepare the sample containing the drug product to achieve an expected final concentration of isopilocarpine within the calibration range. This may involve dissolving tablets or diluting ophthalmic solutions in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

3. System Suitability and Analysis:

-

Inject the mobile phase as a blank to ensure no interfering peaks are present.

-

Make at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The resolution between the pilocarpine and isopilocarpine peaks should be greater than 1.5.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared sample solutions.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of isopilocarpine against its concentration for the calibration standards.

-

Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999. [10]* Determine the concentration of isopilocarpine in the sample solutions by interpolating their peak areas from the calibration curve.

Conclusion

Isopilocarpine nitrate, as the primary stereoisomeric impurity of pilocarpine, demands rigorous analytical control. A thorough understanding of its distinct chemical structure, physicochemical properties, and stability profile is essential for any scientist working with pilocarpine-containing formulations. The application of robust analytical techniques, particularly validated HPLC methods, is critical to ensuring that the levels of this less active diastereomer are maintained within acceptable limits, thereby guaranteeing the therapeutic efficacy and safety of the final drug product.

References

-

PubChem. (n.d.). Isopilocarpine nitrate. National Center for Biotechnology Information. Retrieved from [Link]

- Merck Index. (n.d.). Pilocarpine. Retrieved from an online repository. (Note: While the direct link is not provided, the information is consistent with chemical encyclopedias like the Merck Index.)

-

LookChem. (n.d.). Cas 5984-94-1, ISOPILOCARPINE NITRATE. Retrieved from [Link]

-

GSRS. (n.d.). ISOPILOCARPINE NITRATE. Global Substance Registration System. Retrieved from [Link]

-

GSRS. (n.d.). ISOPILOCARPINE. Global Substance Registration System. Retrieved from [Link]

- Fawzi, M. M. (1983). Stability of pilocarpine hydrochloride and pilocarpine nitrate ophthalmic solutions submitted by U.S. hospitals. American journal of hospital pharmacy, 40(4), 643–646.

- GSRS. (n.d.). ISOPILOCARPINE NITRATE. Global Substance Registration System.

-

Al-Badr, A. A., & Aboul-Enein, H. Y. (1983). Analytical Profile of Pilocarpine. ResearchGate. Retrieved from [Link]

-

Nahata, M. C. (2025). Formulation and stability of pilocarpine oral solution. ResearchGate. Retrieved from [Link]

- O'Donnell, J. J., Sandman, R., & Drake, M. V. (1979). Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography. Journal of pharmaceutical sciences, 68(10), 1259–1261.

-

Drugfuture. (n.d.). ISOPILOCARPINE NITRATE. FDA Global Substance Registration System. Retrieved from [Link]

-

PubChem. (n.d.). Pilocarpine. National Center for Biotechnology Information. Retrieved from [Link]

- Noordam, A., Waliszewski, K., Olieman, C., Maat, L., & Beyerman, H. C. (1981). Simultaneous determination of pilocarpine and isopilocarpine in pharmaceutical preparations by liquid chromatography.

-

PubChem. (n.d.). Pilocarpine Nitrate. National Center for Biotechnology Information. Retrieved from [Link]

- Gomez-Gomar, A., Gonzalez-Aubert, M. M., & Costa-Segarra, J. (1989). High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations. Journal of pharmaceutical and biomedical analysis, 7(12), 1641–1649.

- Williamson, D. C. J., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy setting. Drug Testing and Analysis, 14(7), 1234-1243.

- Wray, S., & Wilkie, D. R. (1992). Quantitation of metabolites in NMR spectra from isolated tissues, using 14N spectroscopy and nitrate to determine tissue volume. NMR in biomedicine, 5(3), 137–141.

- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1862, 25–48.

Sources

- 1. lookchem.com [lookchem.com]

- 2. ISOPILOCARPINE NITRATE | 5984-94-1 [chemicalbook.com]

- 3. Stability of pilocarpine hydrochloride and pilocarpine nitrate ophthalmic solutions submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isopilocarpine nitrate | C11H17N3O5 | CID 94315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Pilocarpine [drugfuture.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quantitation of metabolites in NMR spectra from isolated tissues, using 14N spectroscopy and nitrate to determine tissue volume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of pilocarpine and isopilocarpine in pharmaceutical preparations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopilocarpine Nitrate: Discovery, Chemistry, and Pharmacological Profile

This guide provides a comprehensive technical overview of isopilocarpine nitrate, a significant imidazole alkaloid in the field of pharmaceutical sciences. Intended for researchers, scientists, and drug development professionals, this document delves into the historical discovery, chemical intricacies, and pharmacological properties of isopilocarpine nitrate, offering insights grounded in scientific literature and established experimental protocols.

Historical Context: From Jaborandi to the Identification of a Stereoisomer

The story of isopilocarpine is intrinsically linked to its more famous diastereomer, pilocarpine. The journey began with the introduction of Jaborandi leaves (Pilocarpus species) to Western medicine in 1873 by Brazilian physician Symphronio Coutinho.[1][2] The leaves, known by indigenous Brazilians as a "slobber-mouth" plant, were noted for their potent sialagogue (saliva-inducing) and diaphoretic (sweat-inducing) properties.[1][3] This attracted the attention of French physicians, leading to intensive research.[2]

In 1875, the active alkaloid, pilocarpine, was independently isolated by Hardy and Gerrard.[2] Pilocarpine quickly found its place in ophthalmology for its miotic (pupil-constricting) effects, becoming a primary treatment for glaucoma.[1][4]

The discovery of isopilocarpine was a direct consequence of the intensive study of pilocarpine. Early researchers noted the presence of a related substance in Jaborandi extracts and in commercial pilocarpine preparations. It was soon understood that isopilocarpine is a stereoisomer of pilocarpine.[5] Crucially, it was also recognized that isopilocarpine could be formed from pilocarpine through a process of epimerization, particularly during the drying, storage, and extraction of the plant material under basic conditions or at elevated temperatures.[5][6] This led to the hypothesis that isopilocarpine might, in some cases, be an artifact of the extraction process rather than a genuinely separate natural product in its own right.[6]

Chemical Structure and Physicochemical Properties

Isopilocarpine and pilocarpine are diastereomers, sharing the same molecular formula (C₁₁H₁₆N₂O₂) but differing in the stereochemical configuration at the C3 carbon atom, adjacent to the ethyl group.[5] Isopilocarpine possesses a trans configuration of the ethyl and imidazolylmethyl groups on the γ-lactone ring, whereas pilocarpine has a cis configuration.

The nitrate salt of isopilocarpine (C₁₁H₁₇N₃O₅) is a common form used in research and as a reference standard due to its crystalline nature and stability.[7][8]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃O₅ | [7][8] |

| Molecular Weight | 271.27 g/mol | [7][8] |

| CAS Number | 5984-94-1 | [7][8] |

| IUPAC Name | (3R,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one;nitric acid | [8] |

| Melting Point | 157°C | [7] |

| Appearance | White to off-white crystalline powder | [9] |

The Mechanism of Epimerization: A Key Chemical Transformation

The interconversion between pilocarpine and isopilocarpine, known as epimerization, is a critical aspect of their chemistry, particularly in aqueous solutions. This reaction is base-catalyzed and involves the formation of a carbanion at the C3 position, stabilized by resonance with an enolate intermediate.[6]

The hydroxide-ion-catalyzed epimerization follows pseudo-first-order kinetics.[6] The equilibrium of this reversible reaction strongly favors the formation of isopilocarpine.[6] The rate of epimerization increases with both pH and temperature.[6] This is a crucial consideration for the formulation and storage of pilocarpine-containing pharmaceuticals, as the formation of the less active isopilocarpine constitutes a degradation pathway.[6][10]

Caption: Base-catalyzed epimerization of pilocarpine to isopilocarpine via an enolate intermediate.

Synthesis and Isolation of Isopilocarpine Nitrate

While isopilocarpine can be obtained through the epimerization of pilocarpine, various synthetic routes have also been developed. These are crucial for producing enantiomerically pure isopilocarpine for pharmacological studies.

One common synthetic approach starts from (+)-homopilopic acid.[11] This pathway involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction to a key aldehyde intermediate, and subsequent cyclization to form the isopilocarpine structure.[11] Other syntheses have utilized L-histidine as a starting material, which is converted through several steps into a mixture of (+)-pilocarpine and (+)-isopilocarpine that can then be separated.[1][12]

The separation of pilocarpine and isopilocarpine, whether from a synthetic mixture or from natural extracts, is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) is the most common method.[7][13]

Experimental Protocol: HPLC Separation of Pilocarpine and Isopilocarpine

This protocol is based on a well-established normal-phase HPLC method suitable for the routine analysis of these diastereomers.[7]

1. Materials and Reagents:

-

HPLC-grade hexane

-

HPLC-grade 2-propanol

-

Ammonium hydroxide solution

-

Pilocarpine and isopilocarpine reference standards

-

Silica column (5 µm particle size)

2. Mobile Phase Preparation:

-

Prepare a 2% solution of ammonium hydroxide in 2-propanol.

-

Mix hexane and the 2% ammonium hydroxide in 2-propanol solution in a 70:30 (v/v) ratio.

-

Degas the mobile phase before use.

3. Chromatographic Conditions:

-

Column: 5 µm silica column

-

Mobile Phase: Hexane:2-propanol (with 2% NH₄OH) (70:30)

-

Flow Rate: 1.0 mL/min (typical, may require optimization)

-

Detection: UV at 220 nm

-

Injection Volume: 20 µL

4. Sample Preparation:

-

Accurately weigh and dissolve reference standards and samples in the mobile phase to a known concentration.

-

Filter samples through a 0.45 µm syringe filter before injection.

5. Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standards and samples.

-

Identify and quantify pilocarpine and isopilocarpine based on the retention times and peak areas of the reference standards.

Sources

- 1. scribd.com [scribd.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. [Comparative studies of pilocarpine gel and pilocarpine eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Sight for Old: Commentary On the Use of Pilocarpine for Presbyopia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isopilocarpine binding to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological Pinhole in Presbyopia Treatment: A Brief History from Pilocarpine to Aceclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Isopilocarpine Nitrate

Foreword: Unveiling the Cholinergic Activity of a Lesser-Known Stereoisomer

For researchers, scientists, and drug development professionals in the field of cholinergic pharmacology, pilocarpine is a well-established muscarinic agonist.[1] Its therapeutic applications in treating glaucoma and dry mouth are rooted in its potent interaction with muscarinic acetylcholine receptors.[1] However, its stereoisomer, isopilocarpine, is often relegated to the status of a mere degradation product or impurity.[2][3] This guide seeks to illuminate the in vitro mechanism of action of isopilocarpine nitrate, providing a comprehensive technical resource for its study. While its pharmacological activity is significantly less potent than its renowned counterpart, a thorough understanding of its interaction with muscarinic receptors is crucial for a complete understanding of pilocarpine's stability, pharmacology, and for the development of novel cholinergic agents.

This document provides a detailed exploration of isopilocarpine nitrate's mechanism of action, focusing on in vitro methodologies. We will delve into its chemical properties, its interaction with muscarinic receptor subtypes, and provide detailed protocols for its characterization.

Isopilocarpine Nitrate: Physicochemical Properties and In Vitro Stability

Isopilocarpine is the trans-isomer of pilocarpine, and this stereochemical difference is the primary determinant of its reduced biological activity.[4] The nitrate salt of isopilocarpine is a crystalline powder.[5]

| Property | Value | Reference |

| Chemical Name | (3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | [5] |

| Molecular Formula | C₁₁H₁₇N₃O₅ | [5] |

| Molecular Weight | 271.27 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 157°C | [7] |

| Solubility | Soluble in water | [2] |

Stability Considerations: The primary degradation pathways for isopilocarpine in solution are epimerization to pilocarpine and hydrolysis to isopilocarpic acid.[2][8] These degradation processes are significantly influenced by pH, with accelerated degradation occurring at neutral or alkaline pH.[2] For in vitro studies, it is critical to maintain buffered solutions in the acidic range (pH ≤ 5.5) to ensure the stability of the compound throughout the experiment.[2][9]

Interaction with Muscarinic Acetylcholine Receptors: A Attenuated Affinity

Isopilocarpine, like pilocarpine, is a direct-acting cholinergic agonist that exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs).[10][11] These G-protein coupled receptors are classified into five subtypes (M1-M5) and are integral to the parasympathetic nervous system.[12]

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium ([Ca²⁺]i).[10][13]

-

M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[13]

Crucially, in vitro studies have demonstrated that isopilocarpine exhibits a significantly lower binding affinity for muscarinic receptors compared to pilocarpine.[14] Research using bovine ciliary muscle tissue revealed that the binding affinity of isopilocarpine is approximately one-tenth that of pilocarpine.[14] This diminished affinity is the fundamental reason for its reduced pharmacological potency.

While pilocarpine is considered a non-selective muscarinic agonist, it does show some preference for M2 receptors.[15] Given the structural similarity, it is plausible that isopilocarpine shares this characteristic, albeit with a much weaker interaction across all subtypes.

Visualizing the Muscarinic Agonist Signaling Pathway

The following diagram illustrates the canonical signaling pathway for Gq/11-coupled muscarinic receptors (M1/M3), which is the primary mechanism through which isopilocarpine would elicit a cellular response, albeit requiring higher concentrations than pilocarpine.

Caption: Simplified Gq/11-coupled muscarinic receptor signaling pathway activated by isopilocarpine.

In Vitro Methodologies for Characterizing Isopilocarpine Nitrate Activity

To rigorously assess the in vitro mechanism of action of isopilocarpine nitrate, a series of well-defined assays are necessary. The following protocols are designed to quantify its binding affinity and functional potency at muscarinic receptors.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay directly measures the affinity of isopilocarpine for muscarinic receptors by assessing its ability to compete with a radiolabeled antagonist for receptor binding sites.[16]

Objective: To determine the equilibrium dissociation constant (Ki) of isopilocarpine nitrate for specific muscarinic receptor subtypes.

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing M1, M2, or M3 receptors).

-

Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).

-

Isopilocarpine nitrate.

-

Pilocarpine hydrochloride (as a positive control).

-

Atropine (as a non-selective muscarinic antagonist for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

-

96-well filter plates and vacuum manifold.

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of isopilocarpine nitrate and pilocarpine hydrochloride in assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (typically 10-50 µg of protein per well).

-

Radiolabeled antagonist at a concentration near its Kd (e.g., 0.5-1 nM [³H]-NMS).

-

Varying concentrations of isopilocarpine nitrate or pilocarpine hydrochloride.

-

For total binding wells, add assay buffer instead of a competing ligand.

-

For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome: Isopilocarpine will exhibit a significantly higher Ki value (lower affinity) compared to pilocarpine, consistent with previous findings.[14]

Calcium Flux Assay: Assessing Functional Potency (EC₅₀) at Gq-Coupled Receptors

This functional assay measures the ability of isopilocarpine to activate Gq-coupled muscarinic receptors (M1, M3, M5) by detecting the resulting increase in intracellular calcium.[13][17]

Objective: To determine the half-maximal effective concentration (EC₅₀) of isopilocarpine nitrate for activating Gq-coupled muscarinic receptors.

Materials:

-

Cell line stably expressing a Gq-coupled human muscarinic receptor subtype (e.g., CHO-M1 or HEK-M3).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit).[13]

-

Isopilocarpine nitrate.

-

Pilocarpine hydrochloride (as a positive control).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Probenecid (to prevent dye leakage).

-

Fluorescence plate reader with an integrated liquid handling system.

Protocol:

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including probenecid as recommended by the manufacturer.[13] Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of isopilocarpine nitrate and pilocarpine hydrochloride in assay buffer.

-

Measurement of Calcium Flux: Place the cell plate in the fluorescence plate reader. Measure the baseline fluorescence, then add the compound dilutions and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response (Emax).

-

Expected Outcome: Isopilocarpine will have a significantly higher EC₅₀ value (lower potency) and may exhibit a lower Emax compared to pilocarpine, indicating it is a partial agonist.

Experimental Workflow Diagram

Sources

- 1. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ISOPILOCARPINE NITRATE | 5984-94-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Isopilocarpine nitrate | C11H17N3O5 | CID 94315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cholinergic Pharmacology | Ento Key [entokey.com]

- 11. m.mu.edu.sa [m.mu.edu.sa]

- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Isopilocarpine binding to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Biological Activity and Pharmacological Profile of Isopilocarpine Nitrate

Abstract

Isopilocarpine nitrate is the nitrate salt of isopilocarpine, the C-3 epimer of the naturally occurring and pharmacologically active alkaloid, pilocarpine.[1][2] While pilocarpine is a well-established muscarinic acetylcholine agonist used in the treatment of glaucoma and xerostomia, isopilocarpine is primarily encountered as a degradation product or impurity in pilocarpine formulations.[1][3] Although considered less active than its parent compound, isopilocarpine retains some cholinergic activity and its presence can influence the overall therapeutic and toxicological profile of pilocarpine-based pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, biological activity, and pharmacological profile of isopilocarpine nitrate, with a focus on its mechanism of action, metabolic fate, and the analytical methodologies crucial for its quantification.

Introduction: The Significance of an Epimer

Pilocarpine, a tertiary amine alkaloid derived from plants of the Pilocarpus genus, has been a cornerstone in the management of glaucoma for over a century.[1][4] Its therapeutic efficacy stems from its potent activity as a parasympathomimetic agent, specifically a non-selective muscarinic receptor agonist.[1][5] However, pilocarpine is susceptible to chemical transformation, particularly epimerization at the C-3 position of its ethyl group, which converts the pharmacologically active cis-isomer (pilocarpine) into the less active trans-isomer, isopilocarpine.[2] This conversion is particularly favored in aqueous solutions and under alkaline conditions.[6][7]

Isopilocarpine nitrate is the salt form of this epimer.[8] Its primary relevance in the pharmaceutical landscape is as a critical impurity and degradation product in pilocarpine ophthalmic solutions.[3][9][10] Regulatory bodies and pharmacopeias mandate strict limits on the concentration of isopilocarpine in these formulations due to its reduced efficacy. Understanding the distinct pharmacological profile of isopilocarpine nitrate is therefore essential for ensuring the quality, stability, and therapeutic consistency of pilocarpine-based medicines.

Chemical and Physical Properties

Isopilocarpine nitrate is a white, crystalline powder.[2] A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| Chemical Name | (3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | [11] |

| Synonyms | beta-Pilocarpine nitrate, Isopilocarpine, nitrate | [11] |

| Molecular Formula | C₁₁H₁₇N₃O₅ | [3] |

| Molecular Weight | 271.27 g/mol | [11] |

| Melting Point | 157 °C | [3] |

| CAS Number | 5984-94-1 | [3] |

Pharmacological Profile

Mechanism of Action: A Cholinergic Agonist

Similar to its parent compound, isopilocarpine acts as a cholinergic agonist, mimicking the effects of acetylcholine.[5] Its primary targets are the muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors. While pilocarpine is a non-selective agonist, its therapeutic effects in the eye are primarily mediated through the M3 receptor subtype.[5] Isopilocarpine also interacts with these receptors, albeit with a significantly lower affinity and intrinsic activity compared to pilocarpine.

Upon binding to M1 and M3 muscarinic receptors, particularly in the ciliary muscle and iris sphincter muscle of the eye, isopilocarpine triggers a downstream signaling cascade.[5][12] This process involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This cascade culminates in smooth muscle contraction.[6]

Pharmacodynamics

The primary pharmacodynamic effects of isopilocarpine nitrate are qualitatively similar to those of pilocarpine, reflecting its action on muscarinic receptors. These include:

-

Ocular Effects: When applied topically to the eye, isopilocarpine causes contraction of the iris sphincter muscle, leading to miosis (constriction of the pupil).[3] It also stimulates the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure (IOP).[3][13] This is the fundamental mechanism by which pilocarpine and its related compounds are used to treat glaucoma.[1][4][13]

-

Secretory Effects: Isopilocarpine can stimulate exocrine glands, leading to increased secretion of saliva, sweat, and tears.[3] This sialogogue property is the basis for pilocarpine's use in treating xerostomia (dry mouth).[4][5]

Although it elicits these effects, isopilocarpine is substantially less potent than pilocarpine.

Pharmacokinetics and Metabolism

Isopilocarpine is a known metabolite of pilocarpine in humans and rabbits.[4] Following topical ocular administration, pilocarpine can be metabolized in the cornea, which contains esterases that hydrolyze it to pilocarpic acid.[4] Both isopilocarpine and pilocarpic acid are found in human plasma and urine after pilocarpine administration.[4] The metabolism of pilocarpine to 3-hydroxypilocarpine is primarily mediated by the cytochrome P450 enzyme CYP2A6.[4] While the specific enzymes responsible for the epimerization of pilocarpine to isopilocarpine in vivo are not fully elucidated, this conversion is a key aspect of its metabolic profile.[4]

Biological Activity and Preclinical Studies

In Vitro Studies

In vitro studies using porcine ciliary muscle have elucidated the signaling pathways activated by pilocarpine. These studies have shown that pilocarpine's activation of M1 and M3 muscarinic receptors stimulates the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[12] This effect is mediated through a calcium-dependent PLC-NOS-COX signaling pathway.[12] Given that isopilocarpine acts on the same receptors, it is expected to trigger a similar, though less potent, response. The production of these mediators can influence vascular tone and inflammation within the eye.[12]

In Vivo Studies

Animal studies have been conducted to assess the effects and safety of isopilocarpine.

-

Ocular Toxicity: Studies in New Zealand White rabbits have demonstrated that ophthalmic formulations containing pilocarpine and its degradation products, including isopilocarpine, do not induce significant ocular toxicity when administered topically.[4]

-

Genotoxicity: The genotoxic potential of pilocarpine nitrate has been investigated in mice. These studies found that it can induce spindle dysfunction in bone marrow cells, leading to chromosomal aberrations.[14] However, it did not show genotoxicity in male germ cells, as assessed by the sperm-shape abnormality test.[14] This suggests that while it may have mutagenic effects in somatic cells, these effects may not extend to germline cells.[14]

Stability and Analytical Considerations

The stability of pilocarpine is a critical factor in the formulation of ophthalmic solutions, as it readily degrades into isopilocarpine and pilocarpic acid.[6][9]

Factors Affecting Stability

-

pH: Pilocarpine is most stable in acidic conditions (pH 4-6).[6] As the pH increases above 6.0, the rates of both epimerization to isopilocarpine and hydrolysis to pilocarpic acid accelerate significantly.[6]

-

Temperature: Elevated temperatures also increase the rate of degradation.[6] Therefore, pilocarpine nitrate solutions should be stored at refrigerated temperatures (4°C) to minimize degradation.[6]

-

Light: The solid form of pilocarpine nitrate is sensitive to light and should be stored in light-resistant containers.[6]

A study by the FDA on pilocarpine ophthalmic solutions from U.S. hospitals found that all tested samples of pilocarpine nitrate met USP requirements for strength and purity.[9] However, the amount of isopilocarpine in pilocarpine hydrochloride solutions ranged from 1% to 6.4%.[9]

Analytical Methodologies

Accurate quantification of isopilocarpine in the presence of pilocarpine is essential for quality control. Several analytical techniques have been developed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the simultaneous estimation of pilocarpine, isopilocarpine, and their hydrolysis products (pilocarpic and isopilocarpic acids).[10][15] Reversed-phase and normal-phase methods have been developed that can separate these compounds within a short run time, making them suitable for routine analysis.[10][15][16]

-

Capillary Electrophoresis (CE): Capillary zone electrophoresis has also been successfully employed to separate pilocarpine from its epimer, isopilocarpine.[17] The inclusion of β-cyclodextrin in the buffer can achieve full baseline separation of the two epimers.[17]

Protocol: HPLC Analysis of Pilocarpine and Isopilocarpine

The following is a generalized protocol for the separation of pilocarpine and isopilocarpine based on established HPLC methods.[10]

1. Preparation of Mobile Phase:

- Prepare a mobile phase consisting of an appropriate mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer).

- Adjust the pH of the aqueous buffer to optimize separation (typically in the acidic to neutral range).

- Filter and degas the mobile phase before use.

2. Standard and Sample Preparation:

- Accurately weigh and dissolve reference standards of pilocarpine and isopilocarpine in the mobile phase to prepare stock solutions.

- Prepare a series of working standard solutions by diluting the stock solutions.

- Dilute the ophthalmic solution sample with the mobile phase to a concentration within the calibration range.

3. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detection at 216 nm.[15]

- Column Temperature: 25°C.

4. Analysis:

- Inject the standard solutions to establish a calibration curve.

- Inject the sample solution.

- Identify the peaks for pilocarpine and isopilocarpine based on their retention times compared to the standards.

- Quantify the amount of each compound in the sample using the calibration curve.

// Nodes

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_mobile_phase [label="Prepare Mobile Phase\n(Acetonitrile/Buffer)", fillcolor="#FBBC05", fontcolor="#202124"];

prep_standards [label="Prepare Standard Solutions\n(Pilocarpine & Isopilocarpine)", fillcolor="#FBBC05", fontcolor="#202124"];

prep_sample [label="Prepare Sample Solution\n(Dilute Ophthalmic Solution)", fillcolor="#FBBC05", fontcolor="#202124"];

hplc_system [label="HPLC System Setup\n(C18 Column, UV Detector)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

inject_standards [label="Inject Standards &\nGenerate Calibration Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"];

inject_sample [label="Inject Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"];

data_analysis [label="Data Analysis:\nIdentify & Quantify Peaks", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

report [label="Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

start -> prep_mobile_phase;

start -> prep_standards;

start -> prep_sample;

prep_mobile_phase -> hplc_system;

prep_standards -> inject_standards;

prep_sample -> inject_sample;

hplc_system -> inject_standards;

hplc_system -> inject_sample;

inject_standards -> data_analysis;

inject_sample -> data_analysis;

data_analysis -> report;

}

Sources

- 1. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cas 5984-94-1,ISOPILOCARPINE NITRATE | lookchem [lookchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Stability of pilocarpine hydrochloride and pilocarpine nitrate ophthalmic solutions submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isopilocarpine nitrate | C11H17N3O5 | CID 94315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mechanisms of Pilocarpine‐Induced Nitric Oxide and Prostaglandin Production in Porcine Ciliary Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. In-vivo genotoxicity of the alkaloid drug pilocarpine nitrate in bone marrow cells and male germ cells of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of pilocarpine and its degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of pilocarpine and its trans epimer, isopilocarpine, by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Isopilocarpine Nitrate in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of isopilocarpine nitrate, a critical parameter for researchers, scientists, and professionals in drug development. Given the limited availability of publicly accessible quantitative solubility data for this specific compound, this document emphasizes the fundamental principles and practical methodologies required to determine its solubility in common laboratory solvents.

Executive Summary: The Importance of Solubility in a Scientific Context

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation strategies, and ultimately the therapeutic efficacy of a drug candidate.[1] For isopilocarpine nitrate, an epimer of the pharmacologically significant pilocarpine, understanding its solubility is paramount for its use as a reference standard, in analytical method development, and in formulation studies. This guide will delve into the theoretical underpinnings of isopilocarpine nitrate's expected solubility, provide detailed, field-proven protocols for its empirical determination, and discuss the analytical techniques required for accurate quantification.

Theoretical Framework for Isopilocarpine Nitrate Solubility

Isopilocarpine nitrate is the nitrate salt of isopilocarpine, an alkaloid. This chemical classification provides a basis for predicting its general solubility behavior.

-

Alkaloid Characteristics : The free base form of isopilocarpine, like most alkaloids, is expected to be more soluble in organic solvents (such as ethanol, methanol, and acetone) and less soluble in water.[2][3][4]

-

Nitrate Salt Influence : The formation of a nitrate salt significantly alters the polarity of the molecule. Nitrate salts are generally known for their high solubility in polar solvents, particularly water.[5][6] This is due to the strong ion-dipole interactions between the nitrate and isopilocarpinium ions and the polar solvent molecules.[5] Therefore, isopilocarpine nitrate is anticipated to be more soluble in water and polar protic solvents like methanol and ethanol than its free base counterpart. Its solubility in less polar organic solvents is expected to be comparatively lower.[2]

Determining the Solubility of Isopilocarpine Nitrate: A Methodological Approach

In the absence of established solubility data, a systematic experimental approach is necessary. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[7][8] The shake-flask method is the universally recognized gold standard for determining this value.[9]

The following diagram outlines the critical steps in the shake-flask method for determining the thermodynamic solubility of isopilocarpine nitrate.

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

-

Preparation : To a series of sealed glass vials, add a known volume (e.g., 1 mL) of each solvent to be tested (water, ethanol, methanol, DMSO, acetone).

-

Addition of Solute : Add an excess amount of solid isopilocarpine nitrate to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration : Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.

-

Phase Separation : After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification : Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of isopilocarpine nitrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11][12]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer.[13][14] This method is faster than thermodynamic solubility determination and is well-suited for early drug discovery screening.[1][15]

The following diagram illustrates the general workflow for a kinetic solubility assay.

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution Preparation : Prepare a high-concentration stock solution of isopilocarpine nitrate in 100% DMSO (e.g., 10 or 20 mM).[16]

-

Assay Plate Preparation : In a 96-well microplate, add the DMSO stock solution to the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[13]

-

Incubation : Seal the plate and incubate at a constant temperature (e.g., room temperature or 37°C) with shaking for a set period (e.g., 1 to 2 hours).[14]

-

Analysis : Determine the solubility by one of several methods:

-

Nephelometry : Measure the turbidity of the solution, which is indicative of precipitation.[16]

-

Filtration and Quantification : Filter the samples through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by HPLC-UV or LC-MS/MS and compared to a calibration curve.[7][13]

-

Analytical Quantification of Isopilocarpine Nitrate

A validated, stability-indicating analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying isopilocarpine from its epimer, pilocarpine, and any potential degradants.[10][11][12]

Typical HPLC Parameters:

-

Column : A C18 reversed-phase column is commonly used.[7]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection : UV detection at a wavelength where isopilocarpine exhibits significant absorbance (e.g., around 215-220 nm).[11]

-

Quantification : A calibration curve is constructed using standards of known isopilocarpine nitrate concentrations to quantify the samples from the solubility experiments.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to allow for easy comparison across different solvents.

Table 1: Predicted and Experimentally Determined Solubility of Isopilocarpine Nitrate

| Solvent | Predicted Solubility | Thermodynamic Solubility (mg/mL) at 25°C | Kinetic Solubility (µM) in PBS pH 7.4 |

| Water | High | To be determined | To be determined |

| Ethanol | Moderate to High | To be determined | N/A |

| Methanol | Moderate to High | To be determined | N/A |

| DMSO | High | To be determined | N/A |

| Acetone | Low to Moderate | To be determined | N/A |

This table should be populated with the experimentally determined values.

Conclusion and Best Practices

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

Garrido, P., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- ChemicalBook. (n.d.). Alkaloids.

-

Kennedy, J. M., & McNamara, P. E. (1981). High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations. Journal of Chromatography A, 212(3), 331–338. Available at: [Link]

-

Noordam, A., et al. (1981). Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 70(1), 86–88. Available at: [Link]

-

Garrido, P., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Available at: [Link]

-

Gomez-Gomar, A., et al. (1989). HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1729–1734. Available at: [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555.

- Essam, F. (n.d.).

- Wikipedia. (n.d.). Alkaloid.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Thermodynamic solubility.

-

Ibrahim, H., et al. (1987). Determination of pilocarpine by HPLC in presence of isopilocarpine a pH-sensitive polymer in ophthalmic dispersions. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 459-467. Available at: [Link]

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

-

Kennedy, J. M., & McNamara, P. E. (1981). High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations. Scite.ai. Available at: [Link]

-

Mey, A., et al. (2019). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 59(10), 4328-4338. Available at: [Link]

- Khan Academy. (n.d.). Solubility of organic compounds.

- ResearchGate. (2020). What is the best method and solvent for isolation of alkaloids from leaves?.

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical Information and Modeling, 62(13), 3209-3220. Available at: [Link]

- Reddit. (2024). Plant Alkaloid Extraction Differences. Water, Ethanol, Acid/Base.

- Chemistry LibreTexts. (2023). Solubility Rules.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Solubility of Things. (n.d.). Nitrate.

- Quora. (2021). Are all nitrate soluble?.

-

Addison, C. C., & Sutton, D. (1966). Ultraviolet Spectra of Anhydrous Metal Nitrates. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1524-1528. Available at: [Link]

- Chemistry Stack Exchange. (2015). Are all NO3- salts soluble in water? If so, why?.

-

Zhang, Y., et al. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Journal of Cheminformatics, 15(1), 1-14. Available at: [Link]

- Benchchem. (2025). An In-depth Technical Guide to the Core Physicochemical Properties of (+)-Isopilocarpine.

- LookChem. (n.d.). Cas 5984-94-1, ISOPILOCARPINE NITRATE.

- Global Substance Registration System. (n.d.). ISOPILOCARPINE NITRATE.

- Global Substance Registration System. (n.d.). ISOPILOCARPINE.

Sources

- 1. enamine.net [enamine.net]

- 2. Alkaloids [m.chemicalbook.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. Alkaloid - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. charnwooddiscovery.com [charnwooddiscovery.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Isopilocarpine nitrate CAS number and molecular formula

An In-Depth Technical Guide to Isopilocarpine Nitrate: Physicochemical Properties, Stereochemistry, and Analytical Quantification

Executive Summary

Isopilocarpine nitrate is the nitrate salt of isopilocarpine, a diastereomer of the pharmacologically active alkaloid, pilocarpine. Primarily encountered as a process-related impurity and degradation product in pilocarpine-based pharmaceutical formulations, the rigorous control and quantification of isopilocarpine nitrate are critical for ensuring the safety, efficacy, and stability of ophthalmic preparations used in the treatment of glaucoma and xerostomia. This guide provides a comprehensive technical overview of isopilocarpine nitrate, detailing its fundamental chemical properties, the critical stereochemical relationship with pilocarpine, and authoritative analytical methodologies for its separation and quantification. A detailed High-Performance Liquid Chromatography (HPLC) protocol is presented, offering researchers and drug development professionals a robust framework for quality control and stability testing.

Introduction: The Significance of an Isomeric Impurity

Pilocarpine, a natural alkaloid derived from plants of the Pilocarpus genus, is a cornerstone therapeutic agent used as a miotic to treat glaucoma and as a sialogogue for managing dry mouth (xerostomia).[1] Its therapeutic effect is mediated through its action as a muscarinic acetylcholine agonist.[2] The synthesis, formulation, and storage of pilocarpine are complicated by its propensity to epimerize at the C3 chiral center adjacent to the lactone carbonyl group. This epimerization, often catalyzed by heat or exposure to basic conditions, results in the formation of its diastereomer, isopilocarpine.[3]

Isopilocarpine is considered a critical impurity in pilocarpine drug products. While some reports suggest it retains miotic and sialogogue properties, its pharmacological activity is significantly lower than that of pilocarpine.[4][5] Consequently, its presence can reduce the therapeutic efficacy of the drug product. Regulatory bodies like the United States Pharmacopeia (USP) stipulate strict limits on the allowable percentage of isopilocarpine in pilocarpine formulations.[6] This technical guide focuses on the nitrate salt of isopilocarpine, a common form used as a reference standard in analytical testing, providing the foundational knowledge required for its identification and control.

Physicochemical Characteristics

A precise understanding of the fundamental properties of isopilocarpine nitrate is essential for its handling, analysis, and the development of stable pharmaceutical formulations.

| Property | Value | Source(s) |

| CAS Number | 5984-94-1 | [6][7] |

| Molecular Formula | C₁₁H₁₇N₃O₅ (or C₁₁H₁₆N₂O₂·HNO₃) | [7][8][9] |

| Molecular Weight | 271.27 g/mol | [7][8][10] |

| Synonyms | beta-Pilocarpine nitrate | [5][7] |

| Melting Point | 157-159 °C | [4][10] |

| Solubility | Soluble in water (1 part in 8.4 parts water) and sparingly soluble in absolute alcohol (1 part in 350 parts). | [10] |

| Appearance | Prisms from water, scales from alcohol. | [10] |

The Critical Role of Stereochemistry

The functional difference between pilocarpine and isopilocarpine is entirely dependent on their three-dimensional structure. Both molecules share the same molecular formula and connectivity but differ in the spatial arrangement of the ethyl group at the C3 position of the furanone ring.

-

Pilocarpine: Possesses a (3S, 4R) configuration, where the ethyl group and the imidazolylmethyl group are on the same side of the furanone ring (a cis configuration).

-

Isopilocarpine: Possesses a (3R, 4R) configuration, where these two groups are on opposite sides of the ring (a trans configuration).[11]

This seemingly minor structural change significantly impacts the molecule's ability to bind effectively to muscarinic receptors, leading to the reduced pharmacological activity of the iso-form. The diagram below illustrates this critical stereochemical distinction.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. lookchem.com [lookchem.com]

- 5. ISOPILOCARPINE NITRATE | 5984-94-1 [chemicalbook.com]

- 6. uspnf.com [uspnf.com]

- 7. Simultaneous determination of pilocarpine and isopilocarpine in pharmaceutical preparations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pilocarpine [drugfuture.com]

- 11. drugfuture.com [drugfuture.com]

An In-depth Technical Guide on the Stereochemistry and Epimerization of Isopilocarpine Nitrate versus Pilocarpine

Executive Summary: The Criticality of Stereochemical Integrity in Pilocarpine Formulations

Pilocarpine, a naturally occurring alkaloid, is an indispensable therapeutic agent, primarily utilized in ophthalmology for the management of glaucoma and xerostomia.[1][2][3] Its efficacy as a muscarinic acetylcholine agonist is intrinsically linked to its specific three-dimensional structure.[1] However, the therapeutic utility of pilocarpine is perpetually challenged by its propensity to convert into its diastereomer, isopilocarpine, through a process known as epimerization. This conversion is not a trivial alteration; it represents a significant degradation pathway that leads to a substantial loss of pharmacological activity. For researchers, formulation scientists, and quality control analysts in the pharmaceutical industry, a comprehensive understanding of the stereochemical nuances of pilocarpine and the dynamics of its epimerization is paramount for the development of stable, safe, and effective drug products. This guide provides a deep dive into the core principles of pilocarpine and isopilocarpine stereochemistry, the mechanisms driving their interconversion, and the analytical strategies required for their robust characterization and control.

The Stereochemical Dichotomy: Pilocarpine and Isopilocarpine

Pilocarpine and isopilocarpine are classified as epimers, a specific type of diastereomer that differs in the configuration at only one of several chiral centers. The core structure of both molecules features a furanone ring and an imidazole ring linked by a methylene bridge. The stereochemical identity is determined by the relative orientation of the ethyl group at the C3 position and the methyl-imidazole group at the C4 position of the furanone ring.

-

Pilocarpine: Possesses a cis configuration, where the ethyl and methyl-imidazole groups are on the same side of the furanone ring.[1] The absolute configuration of the therapeutically active (+)-pilocarpine is (3S, 4R).[1][3]

-

Isopilocarpine: Exhibits a trans configuration, with the ethyl and methyl-imidazole groups on opposite sides of the furanone ring.[1]

This seemingly subtle difference in spatial arrangement has profound implications for the molecule's ability to bind to and activate muscarinic receptors, with isopilocarpine demonstrating significantly lower pharmacological activity. The specific rotation of polarized light is a key physical property used to differentiate between these isomers, with pilocarpine and its salts exhibiting a positive specific rotation.[4]

The choice of the salt form, such as nitrate or hydrochloride, does not alter the fundamental stereochemistry of the pilocarpine molecule itself. However, the salt form can influence the physicochemical properties of the drug substance, such as solubility and stability in the solid state and in solution, which can, in turn, affect the rate of epimerization.

The Mechanism of Epimerization: A Cascade of Instability

The conversion of pilocarpine to isopilocarpine is a reversible chemical process, with the equilibrium favoring the formation of isopilocarpine.[5] This epimerization is a significant degradation pathway, particularly in aqueous solutions, and its rate is highly dependent on several factors.[5][6]

The mechanism is predominantly base-catalyzed and involves the formation of a carbanion, which is stabilized by resonance with an enolate hybrid.[5] The key steps are as follows:

-

Proton Abstraction: A base (e.g., hydroxide ion) abstracts the acidic proton from the carbon atom at the C3 position of the furanone ring.

-

Enolate Formation: The resulting carbanion is stabilized by delocalization of the negative charge to the adjacent carbonyl oxygen, forming a planar enolate intermediate.

-

Reprotonation: The enolate intermediate can be reprotonated from either side. Reprotonation from the original face regenerates pilocarpine, while protonation from the opposite face results in the formation of isopilocarpine.

The rate of this hydroxide-ion-catalyzed epimerization increases more rapidly with temperature than the rate of hydrolysis, another major degradation pathway for pilocarpine.[5] This underscores the importance of temperature control during processes like heat sterilization of ophthalmic solutions.[5]

Sources

- 1. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stability of Pilocarpine Ophthalmic Formulations [jstage.jst.go.jp]

An In-Depth Technical Guide to the Safe Handling of Isopilocarpine Nitrate for Research Professionals

Section 1: Introduction and Scientific Context

Isopilocarpine nitrate is a diastereomer of pilocarpine, a well-known cholinergic agonist used in medicine.[1] While often considered an impurity in pilocarpine preparations, isopilocarpine itself is a subject of research and a critical component to understand in drug development and formulation studies.[1][2] As a potent, biologically active molecule, its handling demands a rigorous and informed approach to safety.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It is designed for the professional researcher and drug development scientist, providing not just the "what" but the critical "why" behind each safety protocol. Our core principle is that a fundamental understanding of a compound's mechanism of action is the bedrock of its safe and effective use.

| Compound Identification | |

| Chemical Name | (3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid[3] |

| CAS Number | 5984-94-1[2] |

| Molecular Formula | C11H17N3O5[2][3] |

| Molecular Weight | 271.27 g/mol [2][3] |

| Appearance | White to off-white crystalline powder[4][5] |

The "Why" Behind the Hazard: The Cholinergic Mechanism

Isopilocarpine nitrate, like its stereoisomer, is a parasympathomimetic, specifically a cholinergic agonist.[6][7] It mimics the action of the neurotransmitter acetylcholine, primarily at muscarinic receptors.[7] This stimulation leads to a predictable cascade of physiological effects. In a therapeutic context, these effects can be beneficial; in an accidental exposure scenario, they are the source of toxicity.

Understanding the classic cholinergic toxidrome is essential for recognizing exposure and appreciating the risks. The mnemonics SLUDGEM (Salivation, Lacrimation, Urination, Defecation, GI Upset, Emesis, Miosis) and DUMBELS (Diarrhea, Urination, Miosis, Bradycardia, Bronchospasm, Emesis, Lacrimation, Salivation) summarize these effects.[8] Every handling precaution described below is designed to prevent the systemic absorption that could trigger this potentially life-threatening syndrome.[8]

Section 2: Comprehensive Hazard Analysis

The hazards of Isopilocarpine nitrate are multifaceted, encompassing acute toxicity from its pharmacological activity and potential physical hazards. Different suppliers may report slightly different GHS classifications based on their available data. This guide adopts a conservative approach, adhering to the most stringent classifications reported to ensure the highest level of safety.

| Hazard Class | GHS Classification | Rationale and Implication for Researchers |

| Acute Toxicity, Inhalation | Category 2 ("Fatal if inhaled") | This is the most critical hazard. The fine, crystalline nature of the compound makes it easy to aerosolize during handling (e.g., weighing, transferring). Inhalation of even a small quantity of dust can be lethal. All handling of the solid must be done within a certified chemical fume hood or other ventilated enclosure. |

| Acute Toxicity, Oral | Category 4 ("Harmful if swallowed")[3] | While less severe than the inhalation hazard, accidental ingestion via contaminated hands is a significant risk. This underscores the need for strict personal hygiene and prohibiting eating, drinking, or smoking in the lab. |

| Acute Toxicity, Dermal | Category 4 ("Harmful in contact with skin")[3] | The compound can be absorbed through the skin. This necessitates the use of appropriate gloves and a lab coat to prevent direct contact. |

| Oxidizing Solid | Category 2 ("May intensify fire; oxidizer") | This classification, noted for the related pilocarpine nitrate, is due to the nitrate salt. It can release oxygen and intensify fires or cause an explosion if mixed with combustible materials. This dictates strict storage segregation. |

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is paramount. The hierarchy of controls prioritizes engineering solutions over procedural ones and personal protective equipment (PPE).

Caption: Emergency response decision tree for Isopilocarpine nitrate.

In Case of Personal Exposure

-

Inhalation: Immediately move the affected person to fresh air. Call for emergency medical help without delay. If the person is not breathing, perform artificial respiration, but only if you are trained and it is safe to do so. [9]* Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes. [5]Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open and rolling the eyeballs. [10]Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. [9]Call a poison control center or emergency medical services immediately. [5]* Information for Medical Professionals: The patient is suffering from exposure to a potent cholinergic agonist. A cholinergic crisis is likely. [8]Treatment is supportive, and administration of an antidote such as atropine by qualified medical personnel should be considered. [8][11]

In Case of a Spill

-

Minor Spill (contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing full PPE, gently cover the spill with an absorbent material to avoid raising dust.

-

Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area thoroughly.

-

-

Major Spill (outside of a fume hood, large quantity, or if you are unsure):

-

EVACUATE the laboratory immediately. [12] 2. Alert others to stay away and close the laboratory doors.

-

Activate any local emergency alarms.

-

Call your institution's emergency response team or 911 from a safe location. [12] 5. Do not re-enter the area until it has been cleared by trained emergency responders.

-

Section 5: Summary of Key Safety Data

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 157 - 176 °C | [2][5] |

| Boiling Point | 431.8 °C (at 760 mmHg) | [2] |

| Flash Point | 215 °C | [2] |

| Water Solubility | Soluble | [4] |

Toxicological Data

| Route | Species | Value | Source |

| Oral LD50 | Rat | 911 mg/kg |

The absence of comprehensive toxicological data for Isopilocarpine nitrate necessitates that it be handled with the same precautions as a compound of known high toxicity.

Section 6: References

-

Isopilocarpine nitrate . PubChem, National Institutes of Health. [Link]

-

Cas 5984-94-1, ISOPILOCARPINE NITRATE . LookChem. [Link]

-

Safety Data Sheet: Pilocarpine nitrate . Carl ROTH. [Link]

-

Safety Data Sheet: Pilocarpine nitrate (Malta) . Carl ROTH. [Link]

-

SAFETY DATA SHEET: Pilocarpine Hydrochloride . Allergan. [Link]

-